molecular formula C19H15BrClNO B1372395 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-19-9

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372395
CAS No.: 1160253-19-9
M. Wt: 388.7 g/mol
InChI Key: SNNYYZJSOQZRFE-UHFFFAOYSA-N
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Description

“6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C19H15BrClNO and a molecular weight of 388.69 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C19H15BrClNO. This indicates that the molecule is composed of 19 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 388.69 . Other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

  • Antimicrobial and Antimalarial Agents : Compounds related to 6-bromo-2-chloroquinoline, a close analog of 6-bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, have been synthesized and tested for antimicrobial and antimalarial activities. These compounds have shown promising results against various microorganisms and the malaria-causing Plasmodium falciparum (Parthasaradhi et al., 2015).

  • Synthesis Techniques : Research into efficient synthesis techniques for quinoline derivatives is ongoing. For instance, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid represents a method with advantages in yield, simplicity, and environmental impact, which could be relevant for derivatives of this compound (Liu Chang-chun, 2010).

  • Structural Analysis and DFT Studies : Detailed structural analysis of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide, which shares the quinoline core with this compound, provides insights into the molecular geometry and electronic properties of such compounds (Polo-Cuadrado et al., 2021).

  • Anticancer Agents : Some quinoline derivatives, including bromo-substituted variants, have been evaluated for their anticancer properties. These studies are important for understanding the potential therapeutic applications of similar compounds (Kul Köprülü et al., 2018).

  • Synthesis of Inhibitors : The synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines from compounds like 6-bromo-2-methoxyquinoline has led to the discovery of inhibitors for steroid 5alpha reductases, showing the potential of bromo-substituted quinolines in medicinal chemistry (Baston et al., 2000).

Future Directions

The future directions for “6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride” are not specified in the available resources. Given its use in proteomics research, it may continue to be used in the study of proteins and their functions .

Properties

IUPAC Name

6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYYZJSOQZRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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